molecular formula C20H17N3O4 B2960583 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide CAS No. 690641-03-3

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide

Cat. No.: B2960583
CAS No.: 690641-03-3
M. Wt: 363.373
InChI Key: YIRWPEPEHAEFKN-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a complex organic compound that features an imidazole ring, a naphthofuran core, and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring and the naphthofuran core. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by subsequent functionalization . The naphthofuran core is often synthesized via cyclization reactions involving appropriate precursors . The final step involves coupling the imidazole ring with the naphthofuran core through a carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is unique due to its combination of an imidazole ring and a naphthofuran core, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-15(20(26)22-7-4-9-23-10-8-21-11-23)16-17(24)13-5-2-3-6-14(13)18(25)19(16)27-12/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRWPEPEHAEFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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